Phosphinic acid, imino(di-o-phenylene)-
Description
Properties
IUPAC Name |
10-hydroxy-5H-phenophosphazinine 10-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10NO2P/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCVBHGCEUDJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3P2(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197063 | |
| Record name | Phosphinic acid, imino(di-o-phenylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-43-5 | |
| Record name | Phenophosphazine, 5,10-dihydro-10-hydroxy-, 10-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imino(di-o-phenylene)phosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic acid, imino(di-o-phenylene)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphinic acid, imino(di-o-phenylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imino(di-o-phenylene)phosphinic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQU4VT9MZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of phosphinic acid, imino(di-o-phenylene)- involves specific synthetic routes and reaction conditions. One common method includes the reaction of phenophosphazine derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Phosphinic acid, imino(di-o-phenylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphinic acid, imino(di-o-phenylene)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phosphinic acid, imino(di-o-phenylene)- involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Notes
- Limited direct data exist for phosphinic acid, imino(di-o-phenylene)-, necessitating extrapolation from structurally related compounds.
- Its rigid aromatic system and fused rings distinguish it from flexible, biologically active phosphinic acids (e.g., urease inhibitors) .
Biological Activity
Phosphinic acid, imino(di-o-phenylene)- (CAS No. 472-43-5), is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Phosphinic acid, imino(di-o-phenylene)- features a unique chemical structure that contributes to its biological properties. The compound contains a phosphinic acid group attached to an imino group linked to two o-phenylene moieties. This configuration allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| IUPAC Name | Phosphinic acid, imino(di-o-phenylene)- |
| Molecular Formula | C12H12N2O2P |
| Molecular Weight | 248.21 g/mol |
The biological activity of phosphinic acid, imino(di-o-phenylene)- is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
- Metal Ion Interaction : It can form stable complexes with metal ions, which may influence enzymatic activities and cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Antimicrobial Activity
Research has indicated that phosphinic acid derivatives exhibit antimicrobial properties against a range of pathogens. For instance:
- Bacterial Inhibition : Studies have reported minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has shown effectiveness against certain fungal strains, suggesting potential applications in antifungal treatments.
Anticancer Properties
Several studies have explored the anticancer potential of phosphinic acid, imino(di-o-phenylene)-:
- Cell Line Studies : In vitro tests on human cancer cell lines have demonstrated significant cytotoxic effects, particularly in breast and prostate cancer cells.
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of phosphinic acid derivatives against Staphylococcus aureus and Escherichia coli, reporting an MIC of 32 µg/mL for both bacteria, demonstrating moderate effectiveness compared to standard antibiotics.
-
Anticancer Activity :
- In a recent investigation involving human breast cancer cells (MCF-7), phosphinic acid was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis as evidenced by increased caspase-3 activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing Phosphinic acid, imino(di-o-phenylene)- derivatives, and what are the key challenges in achieving high purity?
- Methodological Answer : Synthesis typically involves substitution reactions at the phosphorus center. For example, reacting imino(di-o-phenylene) precursors with phosphinic acid dichlorides under controlled conditions. A major challenge is minimizing byproducts like HCl, which can lead to undesired diamides (e.g., diethylene amide of vinyl phosphinic acid) . Purification often requires techniques such as recrystallization or chromatography. Reaction monitoring via is critical to track phosphorus-containing intermediates.
Q. How can spectroscopic techniques (e.g., IR, NMR) be utilized to confirm the structure of Phosphinic acid derivatives?
- Methodological Answer :
- IR Spectroscopy : Characteristic P=O stretching vibrations (~1150–1250 cm) and P-H bonds (~2400 cm) are key indicators. For example, diphenylphosphinic acid shows distinct P=O absorption at 1190 cm in KBr mull .
- NMR : identifies aryl protons (δ 7.0–8.0 ppm), while provides direct evidence of the phosphorus environment (e.g., δ 20–30 ppm for phosphinic acids) .
Q. What are the basicity trends of phosphinic acids, and how do substituents influence their acid-base properties?
- Methodological Answer : Phosphinic acids (RP(O)OH) are monobasic due to one ionizable -OH group. Basicity is influenced by electron-withdrawing/donating substituents. For example, phenyl groups enhance acidity compared to alkyl substituents. Experimental determination via potentiometric titration in aqueous or non-aqueous solvents is standard .
Advanced Research Questions
Q. What strategies can mitigate byproduct formation during the synthesis of imino(di-o-phenylene)-phosphinic acid derivatives?
- Methodological Answer : Byproducts like diamides arise from HCl elimination during substitution. Strategies include:
- Using scavengers (e.g., molecular sieves) to absorb HCl.
- Optimizing reaction stoichiometry and temperature (e.g., low-temperature stepwise addition of reagents).
- Post-synthetic purification via fractional crystallization, as described in vinyl phosphinic acid diamide isolation .
Q. How do structural modifications (e.g., fluorinated alkyl chains, aryl groups) impact the biological activity of phosphinic acid derivatives as enzyme inhibitors?
- Methodological Answer : Modifying the substituents alters steric and electronic interactions with enzyme active sites. For instance, bis(aminomethyl)phosphinic acid derivatives exhibit nanomolar inhibition (Ki = 108 nM) against Sporosarcina pasteurii urease due to competitive binding involving Ni coordination and hydrogen bonding with Ala170/Ala366 residues . Structure-activity relationship (SAR) studies using molecular docking and mutagenesis can validate binding modes.
Q. How can contradictions in reported spectroscopic data for phosphinic acid derivatives be resolved?
- Methodological Answer : Discrepancies in IR/NMR data often arise from solvent effects, hydration states, or crystallinity. For example, IR spectra measured in KBr (solid state) vs. solution-phase FTIR may differ due to hydrogen bonding . Cross-validation using X-ray crystallography (e.g., hydrogen-bonding networks in methyl(phenyl)phosphinic acid crystals ) and computational modeling (DFT) ensures accuracy.
Q. What advanced characterization techniques are critical for studying the coordination chemistry of phosphinic acid derivatives with metal ions?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Probes local metal coordination (e.g., Ni in urease inhibitors).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
- Single-Crystal X-ray Diffraction : Resolves metal-ligand bond lengths and angles, as demonstrated in coordination polymers of phosphinic acids .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
